![molecular formula C18H27NO3 B1373304 8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid CAS No. 951889-35-3](/img/structure/B1373304.png)
8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid
Overview
Description
“8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid”, also known as DEA-phenylalanine, is a synthetic compound. It has a molecular formula of C18H27NO3 . The compound has gained significant attention in scientific research due to its potential applications.
Molecular Structure Analysis
The InChI code for “8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid” is 1S/C18H27NO3/c1-3-19(4-2)16-13-11-15(12-14-16)17(20)9-7-5-6-8-10-18(21)22/h11-14H,3-10H2,1-2H3,(H,21,22) . This indicates that the compound has a complex structure with multiple functional groups.
Scientific Research Applications
Optoelectronic Devices
This compound exhibits properties that make it suitable for use in optoelectronic devices . Its ability to influence the refractive indices under various conditions allows for its application in devices that require precise control of light, such as LEDs and laser diodes .
Organic Photovoltaics
Due to its optoelectronic characteristics, this compound can be utilized in the development of organic photovoltaic cells . It can serve as an active layer material that facilitates efficient charge transport and light absorption, contributing to higher power conversion efficiencies .
Nanostructure Film Dopants
As a dopant in nanostructure films, this compound can increase carrier concentration, which is crucial for enhancing the electrical conductivity and performance of semiconductor devices .
Molecular Electronics
In the field of molecular electronics, this compound could be integrated into molecular circuits as a part of the transport layer, influencing the charge transport properties at the molecular level .
Chemical Sensing
The compound’s structure allows for interactions with various analytes, making it a good candidate for use in chemical sensors, particularly in detecting specific organic compounds or ions .
Biomedical Imaging
The fluorescent properties of this compound could be harnessed for biomedical imaging applications. It could be used as a fluorescent marker or probe in imaging techniques to visualize biological processes .
Drug Delivery Systems
The compound’s ability to interact with biological membranes might be explored for targeted drug delivery systems. It could be functionalized to carry therapeutic agents to specific sites within the body .
properties
IUPAC Name |
8-[4-(diethylamino)phenyl]-8-oxooctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-19(4-2)16-13-11-15(12-14-16)17(20)9-7-5-6-8-10-18(21)22/h11-14H,3-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLXMKYZRQLFJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267589 | |
Record name | 4-(Diethylamino)-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951889-35-3 | |
Record name | 4-(Diethylamino)-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylamino)-η-oxobenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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